3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridinamines This compound is characterized by the presence of a pyridine ring substituted with chloro, methyl, and trifluoromethyl groups, as well as a tetrahydro-2H-pyran-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step may involve the use of a tetrahydro-2H-pyran-4-ylmethyl halide, which can react with the pyridine derivative under basic conditions to form the desired product.
N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or pyridine ring.
Reduction: Reduction reactions could target the chloro or trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, amines, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dehalogenated or defluorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets such as enzymes, receptors, and nucleic acids.
Medicine
In medicinal chemistry, 3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine may be explored for its potential therapeutic properties. This could include its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound could find applications in the development of new materials, agrochemicals, or specialty chemicals. Its unique chemical properties may offer advantages in terms of stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-pyridinamine: Lacks the tetrahydro-2H-pyran-4-ylmethyl and trifluoromethyl groups.
N-Methyl-2-pyridinamine: Lacks the chloro and trifluoromethyl groups.
5-(Trifluoromethyl)-2-pyridinamine: Lacks the chloro and tetrahydro-2H-pyran-4-ylmethyl groups.
Uniqueness
The uniqueness of 3-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-methyl-N-(oxan-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O/c1-19(8-9-2-4-20-5-3-9)12-11(14)6-10(7-18-12)13(15,16)17/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPROCLVEFOAPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122474 | |
Record name | 3-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-5-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-09-0 | |
Record name | 3-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-5-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-5-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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